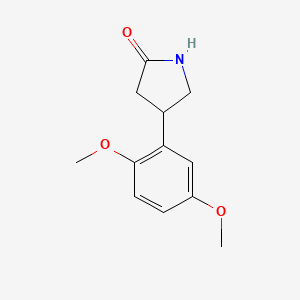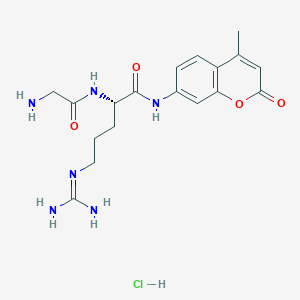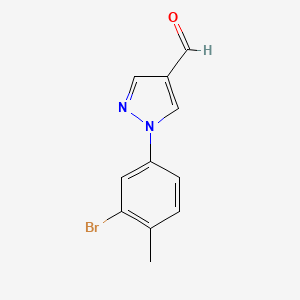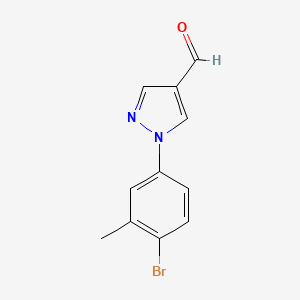
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-Methyl-3,4-dimethoxystyrene, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, polymers, and other organic compounds. It is a colorless solid with a melting point of 100-103 °C and a boiling point of 223-225 °C. It is soluble in organic solvents and slightly soluble in water. 2-Methyl-3,4-dimethoxystyrene is used in a variety of organic synthesis processes and has been studied extensively for its potential applications in the pharmaceutical and polymer industries.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene depends on the specific application. In the synthesis of pharmaceuticals, it acts as a reactant in the formation of the desired product. In the synthesis of polymers, it acts as a monomer that is polymerized to form the desired polymer. In the synthesis of organic compounds, it acts as a reactant in the formation of the desired product.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has not been studied extensively for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and polymers. Furthermore, it is not known to have any adverse effects on humans or animals when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments are its low cost and availability. It is also relatively easy to synthesize and is non-toxic and non-irritating. The main limitation of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene. These include further research into its potential applications in the pharmaceutical and polymer industries, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of derivatives of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene, such as esters, amides, and alcohols. Finally, research could also be conducted into the development of methods to improve its solubility in water for use in laboratory experiments.
Métodos De Síntesis
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene is synthesized by a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the intermediate 3,4-dimethoxybenzyl bromide. The second step involves the reaction of this intermediate with 2-methoxy-1-propanol to form the desired product. This reaction is catalyzed by a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has been studied extensively for its potential applications in the pharmaceutical and polymer industries. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of various organic compounds, such as esters, amides, and alcohols.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-13(16)8-10-15(19)14-9-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJOHMXWHAWDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)





